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Compound of Interest

Compound Name: 5-Methylpyridine-3-carbonitrile

Cat. No.: B1298621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a profound understanding of the

structural and electronic properties of heterocyclic compounds is paramount. 5-
Methylpyridine-3-carbonitrile, a key building block in the synthesis of various biologically

active molecules, is no exception. This technical guide provides a comprehensive overview of

the Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a

foundational resource for its identification, characterization, and utilization in complex synthetic

pathways.

While direct experimental ¹H and ¹³C NMR data for 5-methylpyridine-3-carbonitrile is not

readily available in public spectral databases, this guide presents a detailed analysis based on

a closely related analogue, 2-methoxy-5-methylpyridine-3-carbonitrile. The provided data

offers valuable insights into the expected spectral features of the target molecule,

supplemented by standardized experimental protocols and structural assignments.

¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the analogue 2-methoxy-

5-methylpyridine-3-carbonitrile. This data serves as a strong predictive model for the

spectral characteristics of 5-methylpyridine-3-carbonitrile, with expected variations primarily

in the electronic environment of the pyridine ring due to the absence of the 2-methoxy group.

Table 1: ¹H NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile[1]
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Signal
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1 8.16 d 2.2 H-6

2 7.69 d 2.2 H-4

3 4.01 s - OCH₃

4 2.31 s - CH₃

Table 2: ¹³C NMR Spectral Data of 2-Methoxy-5-methylpyridine-3-carbonitrile[1]

Signal Chemical Shift (δ, ppm) Assignment

1 162.0 C-2

2 150.7 C-6

3 142.7 C-4

4 125.6 C-5

5 114.7 CN

6 95.5 C-3

7 53.8 OCH₃

8 16.4 CH₃

Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation.

The following are detailed methodologies for obtaining ¹H and ¹³C NMR spectra, representative

of standard practices in organic chemistry research.

Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample of 5-
methylpyridine-3-carbonitrile.
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Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble.

Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and

Acetone-d₆. The choice of solvent can slightly influence chemical shifts.

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately

0.6-0.7 mL of the chosen deuterated solvent.

Homogenization: Securely cap the NMR tube and gently vortex or sonicate the sample until

the solid is completely dissolved, ensuring a homogeneous solution.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool into a clean NMR tube to prevent shimming issues.

¹H NMR Spectroscopy Acquisition
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal

dispersion.

Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this

concentration.

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

Acquisition Time (AQ): Approximately 2-4 seconds to ensure good digital resolution.

Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient to cover the entire

proton chemical shift range.

Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.
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Calibrate the chemical shift scale by setting the residual solvent peak to its known value

(e.g., CDCl₃ at 7.26 ppm).

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Acquisition
Spectrometer: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H

frequency) is standard.

Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) is typically used to simplify the spectrum to single lines for each carbon.

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans

is required, typically ranging from 1024 to 4096 or more, depending on the sample

concentration.

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

Acquisition Time (AQ): Around 1-2 seconds.

Spectral Width (SW): A spectral width of 200-250 ppm is necessary to encompass the full

range of carbon chemical shifts.

Processing:

Apply a Fourier transform to the FID.

Phase the spectrum.

Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the

CDCl₃ triplet at 77.16 ppm).

Visualization of Molecular Structure and NMR
Assignments
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The following diagram illustrates the chemical structure of 5-methylpyridine-3-carbonitrile
with annotated positions for NMR signal assignment. The predicted chemical shifts are based

on the analogue data and general principles of NMR spectroscopy.

Figure 1. Structure of 5-methylpyridine-3-carbonitrile with predicted NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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